molecular formula C9H9FO B1457041 1-(2-Fluoro-6-methylphenyl)ethanone CAS No. 1214366-42-3

1-(2-Fluoro-6-methylphenyl)ethanone

Cat. No.: B1457041
CAS No.: 1214366-42-3
M. Wt: 152.16 g/mol
InChI Key: KEJXIAUBZJZDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a distinct aromatic odor and is soluble in various organic solvents such as methanol, ethanol, ether, and dimethyl sulfoxide . This compound is primarily used in organic synthesis as a building block for more complex molecules.

Preparation Methods

The synthesis of 1-(2-Fluoro-6-methylphenyl)ethanone can be achieved through several methods. One common approach involves the fluorination of toluene to obtain 2’-fluorotoluene, followed by a methylation reaction to introduce the methyl group at the 2’-position. The resulting 2’-fluorotoluene is then reacted with ethanone under suitable conditions to yield the target compound .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often employ catalysts and specific reaction conditions to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Fluoro-6-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in compounds like 1-(2-fluoro-6-methylphenyl)ethanol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)ethanone involves its interaction with molecular targets and pathways specific to its structure. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in altered metabolic pathways or inhibition of specific biological processes .

Comparison with Similar Compounds

1-(2-Fluoro-6-methylphenyl)ethanone can be compared with other similar compounds such as:

    1-(2-Methylphenyl)ethanone: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    1-(2-Fluorophenyl)ethanone: Lacks the methyl group, which can affect its chemical properties and applications.

    1-(2-Chloro-6-methylphenyl)ethanone:

Properties

IUPAC Name

1-(2-fluoro-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJXIAUBZJZDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-6-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-6-methylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-6-methylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoro-6-methylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-6-methylphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-6-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.